Spindlactone B

Description

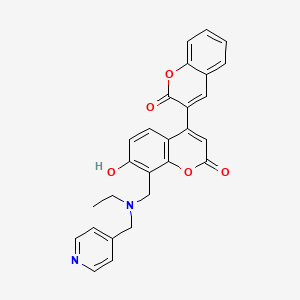

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-[[ethyl(pyridin-4-ylmethyl)amino]methyl]-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O5/c1-2-29(15-17-9-11-28-12-10-17)16-22-23(30)8-7-19-20(14-25(31)34-26(19)22)21-13-18-5-3-4-6-24(18)33-27(21)32/h3-14,30H,2,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRGLGHQFJOWOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=NC=C1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=CC=CC=C5OC4=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modification Strategies for Spindlactone B

Total Synthesis Approaches for Spindlactone B

The total synthesis of this compound, which features a distinct pyrano[4,3-b]chromene core, can be envisioned through several strategic approaches. While a specific dedicated total synthesis of this compound has not been extensively documented in peer-reviewed literature, plausible routes can be constructed based on established methodologies for the synthesis of related pyran and chromene-containing structures.

Strategic Disconnections and Key Synthetic Transformations

A logical retrosynthetic analysis of the this compound core would involve disconnecting the pyran ring and the chromene moiety. Key transformations for the construction of such systems often involve multicomponent reactions that efficiently build molecular complexity.

One potential disconnection strategy would be to form the central pyran ring in a late-stage cyclization. This could involve a Michael addition followed by an intramolecular cyclization. For instance, a key intermediate could be an ortho-hydroxy-substituted aromatic aldehyde and a suitable C3-building block that can undergo a domino Knoevenagel-hetero-Diels-Alder reaction.

Key synthetic transformations that are commonly employed in the synthesis of related pyrano[4,3-b]pyran and chromene derivatives include:

One-pot three-component reactions: These reactions are highly efficient for building the pyranochromene scaffold. Typically, an aromatic aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 4-hydroxycoumarin (B602359) derivative can be condensed in the presence of a catalyst. researchgate.netroyalsocietypublishing.orgarkat-usa.org

Domino reactions: Cascade reactions, such as Michael-oxa-Michael-tautomerization sequences, can be employed to construct densely functionalized pyranochromenes from simple starting materials. nih.govcapes.gov.br

Catalysis: A variety of catalysts, including organocatalysts, metal-based catalysts (e.g., CuFe2O4 nanoparticles), and solid-supported catalysts, have been utilized to promote the synthesis of these heterocyclic systems, often under green and efficient conditions. frontiersin.orgrsc.orgresearchgate.net

A plausible forward synthesis based on these principles could start with the condensation of a substituted salicylaldehyde (B1680747) and a suitable active methylene compound to form a chromene intermediate. Subsequent reaction with another equivalent of an active methylene compound or a β-ketoester could then lead to the formation of the pyran ring and the complete this compound core.

Diastereo- and Enantioselective Syntheses of this compound

The stereochemistry of this compound is a critical aspect of its biological activity. The molecule possesses at least one stereocenter, and its specific configuration is likely crucial for its interaction with the TACC3 protein. Therefore, the development of diastereo- and enantioselective synthetic methods is of high importance.

For the synthesis of related spirolactone systems, several stereoselective methods have been reported:

Organocatalytic Domino Reactions: Asymmetric domino reactions using chiral organocatalysts, such as bifunctional amine-thiourea catalysts, have been successfully used to synthesize optically active pyrano[3,2-c]chromenes with high enantioselectivity. rsc.org This approach could be adapted for the synthesis of enantiomerically enriched this compound.

Rhodium-Catalyzed Cycloadditions: Diastereoselective access to polycyclic spirolactones has been achieved through rhodium(II)-catalyzed 1,3-dipolar cycloaddition reactions, which allow for the construction of quaternary spiro stereocenters. nih.govresearchgate.net

Substrate-Controlled Diastereoselective Synthesis: The stereochemical outcome of cyclization reactions can often be controlled by the existing stereocenters in the substrate. By carefully designing the synthetic intermediates, it is possible to achieve high diastereoselectivity. nih.gov

An enantioselective total synthesis of this compound could potentially be achieved by employing a chiral catalyst in a key bond-forming step, such as the initial Michael addition or the subsequent cyclization to form the pyran ring.

Derivatization and Analog Development for Structure-Activity Relationship Investigations

To explore the structure-activity relationships (SAR) of this compound and to optimize its biological activity, the synthesis of a variety of analogs is essential. Derivatization can be focused on several key positions of the molecule.

Systematic modifications of the this compound scaffold would likely involve:

Substitution on the aromatic rings: Introducing different functional groups (e.g., electron-donating or electron-withdrawing groups) on the phenyl and chromene rings to probe electronic and steric effects.

Modification of the lactone ring: Altering the size or substitution pattern of the lactone ring to understand its role in binding to the target protein.

Changes to the substituent at the stereocenter: Varying the group at the chiral center to investigate its impact on potency and selectivity.

The synthesis of such analogs would rely on the use of appropriately substituted starting materials in the synthetic sequences described in section 2.1. SAR studies on other TACC3 inhibitors, such as BO-264, have demonstrated that even small structural changes can significantly impact inhibitory activity, highlighting the importance of a comprehensive analog synthesis program. metu.edu.traacrjournals.org The development of a degrader molecule, SNIPER(TACC3)-11, which conjugates a TACC3 ligand to an E3 ligase ligand, further illustrates an advanced strategy for analog development aimed at inducing protein degradation rather than just inhibition. nih.gov

Synthetic Relationship to Structurally Related Compounds: Spindlactone A and Dicoumarol Derivatives

This compound is structurally related to Spindlactone A and can be conceptually derived from dicoumarol-like scaffolds.

Chemical Pathways for Conversion from Dicoumarol-like Scaffolds

A United States patent describes the synthesis of spindlactone compounds starting from dicoumarin (also known as dicoumarol). frontiersin.org This approach represents a semi-synthesis or a derivatization of a readily available starting material rather than a de novo total synthesis.

The general method involves the reaction of dicoumarol with an aldehyde in the presence of an amine base. For example, the synthesis of a related compound, RT-007, is achieved by reacting dicoumarin with a 37% aqueous formaldehyde (B43269) solution and 4-(ethylaminomethyl)pyridine (B1265774) in acetonitrile (B52724) under reflux. frontiersin.org This reaction constructs the central heterocyclic ring that is characteristic of the spindlactone family. While the patent does not explicitly detail the synthesis of this compound itself, it provides a clear precedent for the conversion of dicoumarol derivatives into the core structure of spindlactones. It is plausible that by choosing the appropriate aldehyde and reaction conditions, this compound could be synthesized from a suitably substituted dicoumarol precursor.

The synthesis of Spindlactone A, another dicoumarol derivative, is also alluded to in scientific literature, suggesting a similar synthetic strategy from dicoumarol. rsc.orgnih.govresearchgate.netresearchgate.netsigmaaldrich.com These findings underscore the close synthetic relationship between dicoumarol and the spindlactone class of compounds.

Molecular and Cellular Mechanisms of Action of Spindlactone B

Targeting of Transforming Acidic Coiled-Coil Protein 3 (TACC3)

Spindlactone B is a small molecule inhibitor that specifically targets Transforming Acidic Coiled-Coil Protein 3 (TACC3). axonmedchem.comprobechem.comadooq.com TACC3 is a critical microtubule-associated protein that localizes to the mitotic spindle, ensuring its stability and the proper segregation of chromosomes during cell division. researchgate.netnih.gov Its frequent amplification and overexpression in a wide range of human cancers have made it an attractive therapeutic target. researchgate.netoncotarget.complos.org

Inhibition of TACC3 Function in Malignant Cells

This compound exerts its effect by interacting with and obstructing the function of the TACC3-TOGp complex, which is crucial for microtubule regulation. probechem.comoncotarget.complos.org This inhibition disrupts normal TACC3 function, leading to significant aberrations in the mitotic spindle and the subsequent suppression of tumor growth. axonmedchem.comoncotarget.complos.orgresearchgate.net Research indicates that this compound selectively targets TACC3 in cancer cells, such as those in ovarian cancer, without affecting spindle assembly in normal cells. axonmedchem.comadooq.comresearchgate.netjfcr.or.jp The anticancer activity of this compound has been linked to the activation of the p53-p21 pathway, a critical signaling cascade involved in cell cycle regulation and tumor suppression. google.com

Modulation of Centrosome Microtubule Nucleation Dynamics

A key mechanism of this compound is its selective inhibition of the nucleation of microtubules from the centrosome in cancer cells. axonmedchem.comprobechem.comresearchgate.netresearchgate.netjfcr.or.jp The centrosome acts as the primary microtubule-organizing center in animal cells, and its proper function is essential for forming the bipolar mitotic spindle. By perturbing TACC3, this compound effectively disrupts this process. researchgate.netjfcr.or.jp This effect mirrors the cellular phenotype observed when TACC3 expression is suppressed through genetic methods like shRNA, confirming that this compound's action is specifically mediated through TACC3 inhibition. google.com

Impact on Kinetochore Microtubule Assembly and Mitotic Spindle Formation

The impact of this compound on microtubule assembly is highly specific. While it inhibits microtubule nucleation at the centrosomes, the assembly of microtubules from the kinetochores—protein structures on the chromosomes where spindle fibers attach—remains robust. researchgate.netresearchgate.net This differential effect leads to the formation of ectopic spindle poles, resulting in abnormal, multipolar spindles. researchgate.netresearchgate.net However, it has been noted that extensive inhibition of TACC3, likely through higher concentrations of the compound, can also partially suppress the nucleation of kinetochore microtubules. researchgate.netresearchgate.net The primary consequence is the failure to form a proper bipolar spindle, a critical requirement for accurate chromosome segregation.

Differential Spatiotemporal Contributions to Spindle Assembly Perturbation

The effects of this compound are dose-dependent, which has helped to reveal the distinct spatial and temporal roles of TACC3 in mitotic spindle assembly. researchgate.netresearchgate.net At lower concentrations, the compound's effects are largely restricted to the perturbation of centrosome-dependent microtubule nucleation. researchgate.netjfcr.or.jp Higher concentrations are required to impact kinetochore-driven microtubule nucleation. researchgate.netresearchgate.net This suggests that the TACC3-TOGp complex has different contributions to the assembly of centrosomal and kinetochore microtubules during different phases and in different locations within the dividing cell. researchgate.net

Effects on Cell Cycle Progression and Mitotic Fidelity

By disrupting the fundamental process of mitotic spindle formation, this compound has profound effects on the progression of the cell cycle and the fidelity of mitosis.

Induction of Mitotic Arrest in Cancer Cell Lines

A direct consequence of the spindle aberrations caused by this compound is the induction of mitotic arrest. probechem.comgoogle.com This halt in the cell cycle occurs because the spindle assembly checkpoint, a critical cellular surveillance mechanism, detects the defects in the mitotic spindle and prevents the cell from proceeding into anaphase. This effect has been observed across a wide range of cancer cell lines. google.com For instance, in a panel of 39 different human cancer cell lines treated with this compound, more than half exhibited a significant increase in the percentage of cells arrested in the G2/M phase of the cell cycle. google.com

The table below illustrates the dose-dependent effect of Spindlactone compounds on inducing mitotic arrest in ovarian cancer cells.

| Compound | Concentration for Mitotic Arrest | Target Cell Line |

| Spindlactone A (SPL-A) | 2.667 µg/ml | SKOV-3 |

| This compound (SPL-B) | 0.107 µg/ml | SKOV-3 |

| Data derived from studies on EGFP-α-tubulin-expressing SKOV-3 cells. google.com |

This potent induction of mitotic arrest prevents cancer cell proliferation and can ultimately lead to apoptotic cell death, highlighting the therapeutic potential of targeting the TACC3 protein. google.comnih.gov

Interaction with NAD(P)H Quinone Oxidoreductase 1 (NQO1) and Associated Redox Pathways

Scientific literature available in the public domain does not currently provide evidence to suggest that this compound directly interacts with or inhibits the enzymatic activity of NAD(P)H Quinone Oxidoreductase 1 (NQO1). Consequently, there is no documented information regarding any downstream consequences of NQO1 inhibition by this compound.

There is no available scientific data to confirm that this compound inhibits the enzymatic activity of NQO1. As such, any potential downstream effects resulting from such inhibition remain undocumented for this specific compound.

While the related compound, Spindlactone A, has been observed to induce cellular oxidative stress and the generation of reactive oxygen species (ROS), there is currently no scientific evidence to indicate that this compound elicits a similar response. The specific effects of this compound on cellular redox balance and ROS production have not been detailed in the available literature.

Inhibition of NQO1 Enzymatic Activity and its Downstream Consequences

Regulation of Apoptotic Signaling Cascades

The primary documented mechanism of action for this compound is the inhibition of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3), which leads to defects in microtubule nucleation from the centrosome and mitotic arrest in cancer cells. dcchemicals.comaxonmedchem.com While induction of apoptosis has been noted as a consequence of TACC3 inhibition, detailed studies on the specific modulation of apoptotic signaling cascades by this compound are limited.

There is a lack of specific scientific studies detailing the direct effects of this compound on the expression profiles of key pro- and anti-apoptotic proteins such as Bcl-2, Bcl-xl, Mcl-1, and c-FLIP. While some research in the broader context of TACC3 inhibition suggests a potential link to p53-mediated apoptosis, direct evidence of this compound modulating p53 expression is not available in the current body of scientific literature.

There is no scientific information available to suggest that this compound sensitizes cancer cells to apoptosis-inducing ligands such as TNF-related apoptosis-inducing ligand (TRAIL). Research in this specific area has not been published.

Structure Activity Relationship Sar and Structural Biology of Spindlactone B

Identification of Pharmacophoric Elements Crucial for TACC3 Inhibition

Spindlactone B belongs to the dicoumarin class of compounds and has been identified as a small molecule inhibitor of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3). uni.lunih.gov The core chemical scaffold of dicoumarin is a key structural feature for its biological activity. Research into compounds that bind to TACC3 has highlighted the significance of the dicoumarin structure. google.com

A crucial pharmacophoric element for the interaction with TACC3 is the presence of a hydroxyl (-OH) group at the C7 position of the coumarin (B35378) ring. google.com The screening of a chemical array to identify TACC3-binding compounds revealed that active compounds shared this specific structural feature, suggesting its importance in the binding mechanism. google.com this compound, along with its analog Spindlactone A, acts by targeting the TACC3-TOGp complex, thereby inhibiting its function in microtubule spindle formation. google.com While this compound shows a stronger signal intensity for TACC3 binding compared to Spindlactone A, the precise structural variations between the two that account for this difference are not detailed in the available literature. google.com The development of more potent TACC3 inhibitors, such as BO-264, has involved the isosteric replacement of functional groups on existing inhibitors, although the specific modifications are not publicly disclosed.

The following table summarizes the key pharmacophoric elements of dicoumarin-based TACC3 inhibitors.

| Pharmacophoric Feature | Role in TACC3 Inhibition | Supporting Evidence |

| Dicoumarin Scaffold | Forms the core structure necessary for binding to the TACC3-TOGp complex. | Identified as the common structure in a screening for TACC3-binding compounds. google.com |

| C7-Hydroxyl Group | A critical functional group for the binding interaction with TACC3. | Compounds with a C7-OH group were found to be active in TACC3 binding assays. google.com |

Correlation between this compound Chemical Structure and Microtubule Modulatory Activity

The chemical structure of this compound is directly linked to its activity as a modulator of microtubule dynamics. Its primary mechanism of action is the selective inhibition of microtubule nucleation at the centrosome. jfcr.or.jpbiorxiv.orgnih.gov This effect is a direct consequence of its inhibition of the TACC3-TOGp complex, which plays a vital role in the organization and stabilization of spindle microtubules during mitosis. google.comnih.gov

Treatment of cells with this compound leads to the formation of multipolar spindles, a phenotype that mirrors the effects of TACC3 depletion through genetic methods like shRNA. google.com This indicates that the chemical structure of this compound effectively targets the TACC3 pathway. Furthermore, this compound has been shown to decrease the content of acetylated microtubules in neurons, a marker for stable microtubules. biorxiv.orgnih.gov This suggests that the inhibition of TACC3 by this compound disrupts the normal processes of microtubule stabilization. nih.gov

While the general correlation is established, specific structure-activity relationships that link modifications of the this compound structure to graded effects on microtubule modulation are not extensively detailed in the available research. However, it is understood that the potency of TACC3 inhibition, as influenced by the chemical structure, would directly correlate with the severity of the microtubule-related phenotypes observed.

SAR for NQO1 Inhibition and Related Cellular Responses

This compound is a derivative of dicoumarol, a well-established inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1). uni.lunih.govpinellinutraceuticals.com The dicoumarin scaffold is the key structural feature responsible for NQO1 inhibition. These compounds act as competitive inhibitors, vying with NAD(P)H for binding to the enzyme's active site. uni.lunih.govresearchgate.net This inhibition blocks the two-electron reduction of quinones, a key function of NQO1. researchgate.net

The inhibition of NQO1 by dicoumarin derivatives like Spindlactone A leads to an increase in intracellular reactive oxygen species (ROS). uni.lunih.gov This elevation in ROS can, in turn, sensitize cancer cells to apoptosis induced by agents such as TRAIL (TNF-related apoptosis-inducing ligand). uni.lunih.gov While direct SAR studies on a series of this compound analogs are not available, the principles of NQO1 inhibition by coumarins are well-documented. The ability of dicoumarol and its derivatives to inhibit NQO1 is a recognized class effect. nih.govnih.gov

The cellular response to NQO1 inhibition by these compounds is a reduction in the cell's ability to counteract oxidative stress, leading to increased vulnerability to apoptosis-inducing signals. uni.lunih.govnih.gov

The table below outlines the SAR principles for NQO1 inhibition by dicoumarin-type compounds.

| Structural Feature | Role in NQO1 Inhibition | Cellular Consequence |

| Dicoumarin Core | Competes with NAD(P)H at the NQO1 active site. uni.lunih.govresearchgate.net | Inhibition of NQO1 enzymatic activity. uni.lunih.gov |

| 4-Hydroxycoumarin (B602359) Moiety | Essential part of the dicoumarin structure for binding. researchgate.net | Contributes to the competitive inhibition mechanism. researchgate.net |

| Methylene (B1212753) Bridge | Links the two 4-hydroxycoumarin units in dicoumarol. researchgate.net | Establishes the characteristic dicoumarin scaffold. |

Computational Approaches in this compound Design and SAR Analysis

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding the interactions between small molecules and their protein targets. nih.gov For coumarin-based inhibitors of NQO1, computational docking has been utilized to gain insights into the structural basis of their inhibitory activity. nih.gov These studies can reveal how molecules like this compound fit into the active site of NQO1 and interact with key amino acid residues. researchgate.net

While specific molecular docking and MD simulation studies for this compound with TACC3 are not prominently available in the searched literature, these techniques are generally applied in the design and analysis of TACC3 inhibitors. researchgate.net For instance, MD simulations can help to understand the conformational changes in the target protein upon ligand binding and to predict the stability of the protein-ligand complex over time. ibm.comaps.orgyoutube.com

The development of inhibitors for targets like TACC3 and NQO1 often employs both ligand-based and structure-based drug design strategies. creative-biolabs.comworktribe.com

Ligand-based drug design focuses on a set of known active molecules to derive a pharmacophore model that defines the essential structural features required for biological activity. nih.govfrontiersin.orgrsc.orgnih.gov For TACC3 inhibitors, this would involve analyzing the common structural motifs among compounds like this compound and other known inhibitors to guide the design of new, potentially more potent analogs.

Structure-based drug design , on the other hand, relies on the three-dimensional structure of the target protein. rsc.org With a known crystal structure of the target, such as NQO1, medicinal chemists can design ligands that fit precisely into the binding site, maximizing favorable interactions and, consequently, inhibitory potency. researchgate.net Rational design approaches, which fall under this category, have been used to develop constrained peptidomimetics that inhibit the TACC3/Aurora-A kinase interaction, demonstrating the utility of structural knowledge in inhibitor design. rsc.orgrsc.org The creation of novel TACC3 inhibitors has also been guided by rational drug design principles.

Biological Applications and Preclinical Research Models for Spindlactone B

Efficacy Studies in Preclinical Cancer Models

Spindlactone has been evaluated in various preclinical models to determine its potential as an anti-cancer agent. These studies have demonstrated its ability to inhibit the growth of cancer cells both in laboratory cultures and in animal models.

In Vitro Spindlactone B Responses in Cancer Cell Lines

The cytotoxic effects of Spindlactone and its derivatives have been observed across a range of cancer cell lines. A derivative, Spindlactone A (SPL-A), has been shown to induce apoptosis, or programmed cell death, in several human endometrial carcinoma cell lines, including Ishikawa, HEC-1A, and RL-952 cells. dovepress.com This effect was not observed in normal human endometrial stromal and epithelial cells, suggesting a degree of selectivity for cancer cells. dovepress.com

Another study highlighted that Spindlactone treatment can up-regulate the expression of NKG2D ligands on the surface of colorectal carcinoma cells. mdpi.com This leads to enhanced recognition and lysis of these cancer cells by natural killer (NK) cells. mdpi.com Furthermore, research on osteosarcoma cell lines indicated that Spindlactone affects cell viability in a dose-dependent manner. uitm.edu.my

The compound BO-264, a novel inhibitor of the protein TACC3, which is also the target of Spindlactone, has demonstrated potent activity in killing various subtypes of breast cancer cells at nanomolar concentrations. researchgate.net

Table 1: In Vitro Responses of Cancer Cell Lines to Spindlactone and its Analogues

| Cell Line | Cancer Type | Compound | Observed Effect |

|---|---|---|---|

| Ishikawa, HEC-1A, RL-952 | Endometrial Carcinoma | Spindlactone A (SPL-A) | Induction of apoptosis dovepress.com |

| Colorectal Carcinoma Cells | Colorectal Carcinoma | Spindlactone | Upregulation of NKG2D ligands, enhanced NK cell lysis mdpi.com |

| HOS-143B | Osteosarcoma | Spindlactone | Dose-dependent effect on cell viability uitm.edu.my |

| Breast Cancer Cell Lines | Breast Cancer | BO-264 (TACC3 inhibitor) | Cell death at nanomolar concentrations researchgate.net |

In Vivo Tumor Growth Inhibition in Relevant Xenograft Models

The anti-tumor effects of Spindlactone have also been demonstrated in animal models. In a xenograft model using immunodeficient mice, the co-injection of Spindlactone with tumor cells and NK cells led to enhanced tumor cell lysis. mdpi.com Pre-treatment of mice with Spindlactone before the implantation of cancer cells was also found to inhibit tumor development. mdpi.com

Furthermore, oral administration of Spindlactone significantly suppressed the growth of ovarian cancer tumors in vivo. researchgate.net Similarly, the TACC3 inhibitor BO-264, when administered orally, suppressed tumor growth in breast cancer xenografts without causing apparent toxicity. researchgate.net In a mouse model of intestinal neoplasia, Spindlactone treatment was shown to prevent the development of polyps. mdpi.com

Table 2: In Vivo Tumor Growth Inhibition by Spindlactone and its Analogues in Xenograft Models

| Xenograft Model | Cancer Type | Compound | Outcome |

|---|---|---|---|

| Immunodeficient Mice | Colorectal Carcinoma | Spindlactone | Enhanced tumor cell lysis, inhibition of tumor development mdpi.com |

| Ovarian Cancer Xenograft | Ovarian Cancer | Spindlactone | Significant suppression of tumor growth researchgate.net |

| Breast Cancer Xenograft | Breast Cancer | BO-264 (TACC3 inhibitor) | Suppression of tumor growth with no apparent toxicity researchgate.net |

| ApcMin/J Mice | Intestinal Neoplasia | Spindlactone | Prevention of polyp development mdpi.com |

This compound as a Mechanistic Tool for Investigating Cellular Processes

Beyond its potential therapeutic applications, Spindlactone serves as a valuable tool for researchers studying the fundamental processes of cell division.

Dissecting the Molecular Basis of Spindle Assembly

Spindlactone targets a protein called Transforming Acidic Coiled-Coil containing protein 3 (TACC3), which is crucial for the proper formation of the mitotic spindle. researchgate.netresearchgate.net The mitotic spindle is the cellular machinery responsible for segregating chromosomes during cell division.

By using Spindlactone, researchers have been able to show that disrupting TACC3 function selectively inhibits the nucleation of microtubules from the centrosomes in ovarian cancer cells. researchgate.net This provides a unique mechanism to study the specific roles of centrosomal microtubules in spindle assembly without affecting other microtubule populations. researchgate.net

Probing Cancer-Specific Mitotic Vulnerabilities

Many cancer cells are highly reliant on the proper functioning of the mitotic machinery to support their rapid proliferation. This creates a potential vulnerability that can be exploited by drugs that interfere with this process. The concept of "synthetic lethality" is relevant here, where the inhibition of a specific protein (like TACC3 by Spindlactone) is lethal to cancer cells that have other genetic alterations, but not to normal cells. nih.govnih.gov

Spindlactone's ability to selectively inhibit spindle assembly in cancer cells without affecting normal cells suggests that it can be used to probe these cancer-specific vulnerabilities. researchgate.net This allows researchers to better understand the molecular differences between normal and cancerous cell division, which could lead to the development of more targeted cancer therapies.

Synergistic Effects of this compound in Combination with Other Research Compounds

Research has also explored the potential of using Spindlactone in combination with other anti-cancer agents to enhance their effectiveness.

A study on endometrial cancer cells found that Spindlactone A (SPL-A) can sensitize these cells to apoptosis induced by a compound called TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand). dovepress.comnih.gov TRAIL is a naturally occurring protein that can trigger cell death in cancer cells. However, many cancers develop resistance to TRAIL. The combination of SPL-A and TRAIL was shown to significantly increase apoptosis in various human endometrial carcinoma cells. dovepress.com

The mechanism behind this synergistic effect involves the inhibition of an enzyme called NAD(P)H dehydrogenase quinone 1 (NQO1) by SPL-A, which is derived from dicoumarol. nih.gov This inhibition leads to increased oxidative stress and the downregulation of several anti-apoptotic proteins, making the cancer cells more susceptible to TRAIL-induced cell death. dovepress.comnih.gov

Advanced Methodologies and Techniques Applied in Spindlactone B Research

High-Throughput Screening Platforms for Analog Discovery

High-throughput screening (HTS) of large chemical libraries has been instrumental in drug repurposing, revealing new therapeutic potentials for existing drugs. Several independent HTS campaigns utilizing libraries of FDA-approved compounds, such as the Prestwick Chemical Library®, identified Spironolactone (B1682167) as a modulator of critical cellular processes, particularly DNA damage repair. nih.govoup.comnih.govoup.com

These screens were designed to identify small molecules that affect DNA repair pathways. For instance, a cell-based assay designed to monitor the repair of DNA double-strand breaks (DSBs) through homology-directed repair (HDR) found that Spironolactone significantly repressed this process. nih.govoup.com Another screen identified Spironolactone as a potent inhibitor of nucleotide excision repair (NER) by monitoring the removal of UV-induced DNA damage. nih.govnih.govnih.gov These findings, emerging from unbiased screening platforms, have redirected research focus towards Spironolactone's potential as a chemotherapeutic adjuvant. nih.govencyclopedia.pub

While the initial discovery of steroidal mineralocorticoid receptor antagonists (MRAs) relied on traditional in vivo experiments, the development of analogs has benefited from modern screening approaches. wikipedia.org The identification of novel non-steroidal MRAs, for example, was achieved through the HTS of millions of chemical compounds. wikipedia.org This highlights the power of HTS in discovering both new functions for old drugs and entirely new chemical entities with improved properties, such as Eplerenone, an analog of Spironolactone developed to have fewer side effects.

Advanced Imaging Techniques (e.g., confocal microscopy, live-cell imaging) for Mitotic Events

Advanced imaging techniques are crucial for visualizing the subcellular effects of drug compounds in real-time and with high resolution. Laser scanning confocal microscopy has been employed in Spironolactone research to observe detailed structural changes in tissues. Studies have used this technique to visualize Spironolactone's effect on myocardial structure in hypertensive rats and to detect the expression of osteoblastic markers in aortic tissue, revealing its impact on tissue remodeling and calcification. nih.govjci.orgnih.gov

In the context of its anticancer properties, imaging has been vital for elucidating its mechanism. A key finding is that Spironolactone impairs the formation of RAD51 foci at sites of DNA damage. nih.govoup.com RAD51 is a crucial protein for HDR, a repair process tightly linked to the cell cycle and mitosis. Confocal microscopy was used to quantify the recruitment of RAD51 to DNA break sites, demonstrating that Spironolactone treatment leads to a reduction in the number and intensity of these foci. researchgate.net This impairment of a key mitotic-linked DNA repair process helps explain why Spironolactone sensitizes cancer cells to DNA-damaging agents. researchgate.netresearchgate.net Furthermore, confocal fluorescence microscopy has been used in preclinical models to visualize the systemic effects of Spironolactone, for instance, in tracking antinuclear antibodies in a mouse model of systemic lupus erythematosus. google.com

Proteomic and Transcriptomic Profiling of Spironolactone-Treated Cells

The advent of "-omics" technologies has enabled a system-wide view of Spironolactone's molecular impact. Proteomic and transcriptomic analyses have uncovered extensive changes in protein and gene expression, providing a deeper understanding of its pleiotropic effects.

Proteomic Profiling: Large-scale proteomic studies, particularly on plasma samples from clinical trials like TOPCAT and HOMAGE, have identified numerous proteins and biological pathways modulated by Spironolactone. nih.govnih.govahajournals.org These analyses, often using aptamer-based platforms, revealed that Spironolactone treatment significantly alters proteins involved in fibrosis, inflammation, and apoptosis. nih.govahajournals.org For example, it was found to upregulate the anti-apoptotic protein CARD18 (caspase recruitment domain-containing protein 18) and downregulate proteins associated with collagen metabolism and growth factors, such as hepatic growth factor (HGF). nih.govahajournals.orgjacc.org

| Protein | Effect of Spironolactone | Associated Function/Pathway | Source |

|---|---|---|---|

| CARD18 | Upregulated | Anti-apoptosis (Caspase-1 inhibitor) | nih.govahajournals.org |

| Collagens (e.g., COL1A1) | Downregulated | Fibrosis, Extracellular matrix | nih.govahajournals.orgjacc.org |

| HGF (Hepatic Growth Factor) | Downregulated | Growth factor signaling | ahajournals.org |

| MMP-2 | Downregulated | Collagen metabolism | jacc.org |

| Renin | Upregulated | Mineralocorticoid receptor blockade | jacc.org |

| Survivin | Downregulated | Anti-apoptosis, Chemosensitization | nih.govnih.gov |

Transcriptomic Profiling: RNA-Sequencing (RNA-Seq) has been used to characterize the complete transcriptome regulated by aldosterone (B195564) and to map how MRAs like Spironolactone antagonize these effects. nih.gov In human renal cell lines, Spironolactone was shown to block the expression of both aldosterone-induced and aldosterone-repressed genes. nih.gov These studies identified pro-inflammatory markers such as IL6 and CCL7 as being repressed by aldosterone, a regulation that is blocked by Spironolactone. nih.gov Transcriptomic analyses of myeloid immune cells from treated preclinical models also revealed reduced expression of genes encoding extracellular matrix proteins, further explaining Spironolactone's anti-fibrotic effects. researchgate.net Such comprehensive profiling provides a detailed molecular blueprint of the drug's action in specific cell types. pnas.orgresearchgate.netresearchgate.net

Biophysical Techniques for Protein-Ligand Interaction Characterization

Understanding the direct physical interaction between a drug and its molecular target is fundamental to pharmacology. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to measure real-time binding interactions between molecules. It has been applied to study the interaction of Spironolactone with membrane proteins, helping to characterize the binding and stabilization of its targets. nih.gov SPR is widely used in drug discovery to validate hits from screening campaigns and to kinetically characterize drug-target interactions, providing data on association (ka) and dissociation (kd) rates. evotec.com

Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for measuring the thermodynamics of binding interactions. tu-braunschweig.dempg.de It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. mpg.de While specific published ITC studies detailing Spironolactone's interaction with its novel targets like XPB are not prominent, this technique is a cornerstone of modern drug discovery for obtaining a complete thermodynamic profile of protein-ligand binding. tu-braunschweig.degoogle.de

Genetic Manipulation Techniques for Target Validation Studies

Confirming that a drug's biological effect is mediated through a specific molecular target is a critical step in drug development. Genetic manipulation techniques are the primary tools for this validation.

In Spironolactone research, RNA interference (RNAi) has been used to validate its mechanism of chemosensitization. Studies have shown that using small interfering RNA (siRNA) to genetically suppress the anti-apoptotic protein survivin mimics the effect of Spironolactone treatment, sensitizing cancer cells to other chemotherapeutic agents. nih.govnih.govresearchgate.net This provides strong evidence that Spironolactone exerts at least part of its anticancer effects through the downregulation of survivin.

Furthermore, the discovery of Spironolactone's role as a DNA repair inhibitor has been linked to its ability to induce the proteolytic degradation of the Xeroderma Pigmentosum group B (XPB) protein, a key component of the Transcription Factor II-H (TFIIH) complex. nih.govnih.govfao.org Genetic studies, such as knocking down or knocking out the gene for XPB (also known as ERCC3), are essential to confirm that the protein's degradation is the cause of the observed inhibition of nucleotide excision repair. nih.gov Additionally, studies have utilized cell lines stably expressing the mineralocorticoid receptor to investigate the specific receptor-mediated transcriptomic effects of Spironolactone, representing another form of genetic manipulation for target validation. nih.gov

Future Perspectives and Emerging Avenues in Spindlactone B Research

Exploration of Additional Undiscovered Molecular Targets and Off-Target Effects

While the primary targets of the related compound Spindlactone A are known to be Transforming Acidic Coiled-Coil Protein 3 (TACC3) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), the complete molecular interaction profile of Spindlactone B remains to be fully elucidated. dovepress.com A patent has indicated that this compound interacts with the TACC3-TOGp complex. epo.org However, the existence of other potential binding partners or "off-target" effects is a crucial area of investigation.

Future research should focus on comprehensive screening methodologies to identify these currently unknown interactions. Techniques such as chemogenomic screening in model organisms like Saccharomyces cerevisiae could reveal novel cellular pathways affected by this compound. innovationinfo.orgwikipedia.orgwikipedia.org Understanding these off-target effects is paramount, as they can contribute to both therapeutic efficacy and potential side effects. wikipedia.org For instance, the well-known drug spironolactone (B1682167) has off-target antiandrogenic effects that have been repurposed for therapeutic use in conditions like hirsutism. innovationinfo.orgwikipedia.org A thorough investigation into this compound's off-target profile will provide a more complete picture of its biological activity and guide its potential applications.

Development of this compound Derivatives with Enhanced Selectivity and Research Potency

The development of derivatives from a lead compound is a standard strategy in medicinal chemistry to improve its pharmacological properties. For this compound, future synthetic efforts should aim to create analogs with enhanced selectivity for its intended targets and increased potency. This approach could lead to compounds with a better therapeutic index.

The synthesis of various spirolactone derivatives has been a subject of interest, with modifications to the steroidal skeleton leading to significant variations in affinity and specificity for their receptors. nih.govbeilstein-journals.org For example, the introduction of an epoxy group into spironolactone derivatives has been shown to decrease their affinity for androgen and progesterone (B1679170) receptors, thereby improving their specificity as mineralocorticoid receptor antagonists. nih.gov Similarly, the synthesis of new 11-beta-substituted spirolactone derivatives has been explored to enhance affinity for the mineralocorticoid receptor. A systematic structure-activity relationship (SAR) study of this compound derivatives could identify key chemical modifications that enhance its interaction with the TACC3-TOGp complex or modulate its activity on NQO1.

Table 1: Examples of Spirolactone Derivative Modifications and Their Effects

| Original Compound | Derivative Modification | Observed Effect | Reference |

| Spironolactone | 9 alpha,11 alpha-epoxy-derivatives | Decreased affinity for androgen and progesterone receptors, improving specificity. | nih.gov |

| Spirolactone | 11-beta-allenyl-3-oxo-19-nor-17-pregna-4,9-diene-21,17-carbolactone | High affinity for the mineralocorticoid receptor with low affinity for the glucocorticoid receptor. |

Understanding Mechanisms of Resistance to this compound in Preclinical Models

As with any potential therapeutic agent, the development of resistance is a significant concern. Preclinical studies are necessary to understand the potential mechanisms by which cells could become resistant to the effects of this compound. For the related compound Spindlactone A, resistance to TRAIL-induced apoptosis can be mediated by the overexpression of anti-apoptotic proteins like c-FLIP, Bcl-2, or survivin. dovepress.com

Future research should investigate whether similar mechanisms could confer resistance to this compound. This could involve long-term exposure of cancer cell lines to the compound to select for resistant populations. Subsequent genomic and proteomic analysis of these resistant cells could identify mutations or expression changes in the target proteins (TACC3, TOGp, NQO1) or in downstream signaling pathways. Understanding these resistance mechanisms is critical for developing strategies to overcome them, such as combination therapies. For instance, spironolactone has been shown to overcome resistance to certain anticancer drugs. nih.gov

Investigation of this compound's Applicability in Other Disease Areas Amenable to TACC3 or NQO1 Modulation

The known targets of the spindlactone family of compounds, TACC3 and NQO1, are implicated in a variety of diseases beyond cancer. High expression of TACC3 is associated with poor prognosis in esophageal squamous cell carcinoma. nih.gov NQO1 is involved in protecting against oxidative stress-related diseases. uni.lu This suggests that this compound could have therapeutic potential in other contexts.

For example, the modulation of TACC3 could be relevant in developmental disorders where cell division is dysregulated. Given NQO1's role in redox homeostasis, this compound could be investigated in inflammatory conditions or neurodegenerative diseases where oxidative stress is a key pathological feature. The off-target effects of the related compound spironolactone have led to its use in a wide range of conditions, including heart failure, hypertension, and fluid retention. medicalnewstoday.comnih.govwikipedia.orgdrugbank.com A broader investigation into the biological effects of this compound could uncover novel therapeutic applications.

Elucidation of Potential Biosynthetic Pathways of this compound (if naturally occurring)

Currently, there is no publicly available information on whether this compound is a naturally occurring compound or a synthetic molecule. If it is found in nature, elucidating its biosynthetic pathway would be a significant area of research. Understanding how an organism synthesizes this complex spirolactone structure could provide valuable insights for its large-scale production through biotechnological methods.

The biosynthesis of other spiro-compounds, such as spirotryprostatins from Aspergillus fumigatus, has been shown to involve enzymes like FAD-dependent monooxygenases and cytochrome P450s. uni.lu Research into the biosynthetic pathway of this compound would likely involve identifying the producing organism and then using a combination of genomic and metabolomic approaches to identify the genes and enzymes responsible for its synthesis. The elucidation of such a pathway could also enable the creation of novel derivatives through metabolic engineering. nih.gov

Q & A

Q. How can researchers ensure reproducibility when documenting this compound experiments?

- Answer : Follow the ARRIVE guidelines for preclinical studies:

- Detail all experimental parameters (e.g., solvent lot numbers, equipment calibration).

- Provide raw data and analysis scripts in supplementary materials.

- Use electronic lab notebooks (ELNs) for real-time documentation .

Data Presentation and Publication

Q. What are the best practices for visualizing this compound’s structural-activity relationships (SAR)?

Q. How should conflicting interpretations of this compound’s mechanism be addressed in a manuscript?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.